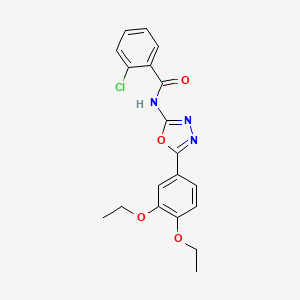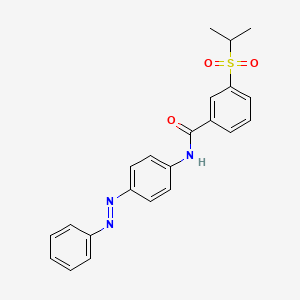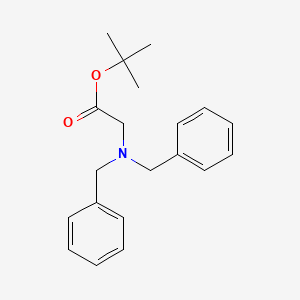
tert-Butyl dibenzylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl dibenzylglycinate is an organic compound with the molecular formula C20H25NO2 It is a derivative of glycine, where the hydrogen atoms of the amino group are replaced by tert-butyl and dibenzyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl dibenzylglycinate can be synthesized through a multi-step process starting from glycine. One common method involves the reaction of glycine with ethyl tert-butyl ester under acidic conditions to form tert-butyl glycinate. This intermediate is then reacted with benzyl chloride in the presence of a base to yield this compound .
Industrial Production Methods
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl dibenzylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
tert-Butyl dibenzylglycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of tert-Butyl dibenzylglycinate involves its interaction with specific molecular targets. The tert-butyl and benzyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl glycinate
- tert-Butyl benzylglycinate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl dibenzylglycinate is unique due to the presence of both tert-butyl and dibenzyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, solubility, and reactivity compared to other similar compounds. The combination of these functional groups also allows for diverse applications in various fields of research and industry .
Propriétés
Numéro CAS |
94226-56-9 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
tert-butyl 2-(dibenzylamino)acetate |
InChI |
InChI=1S/C20H25NO2/c1-20(2,3)23-19(22)16-21(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3 |
Clé InChI |
XYOXRZQZYPJYCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



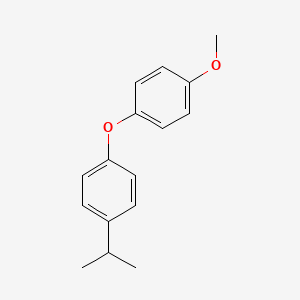
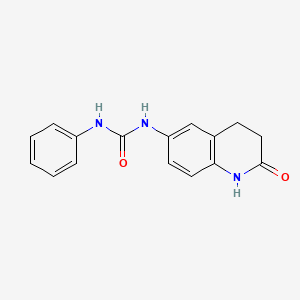
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

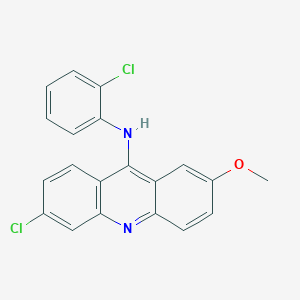
![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
![N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B14139102.png)
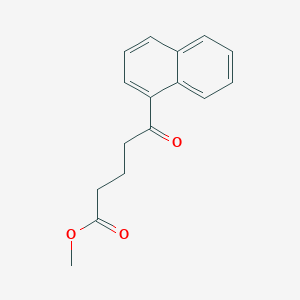
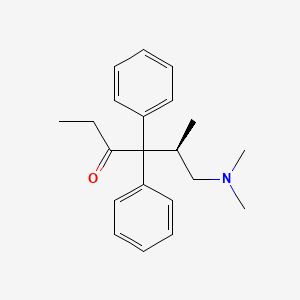
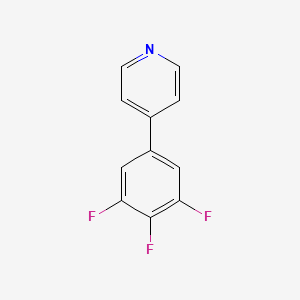
![2,7-bis(9,9-diphenyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B14139124.png)
